molecular formula C29H38Na10O50S9 B3132584 Pentosan polysulfate sodium CAS No. 37319-17-8

Pentosan polysulfate sodium

Cat. No.: B3132584
CAS No.: 37319-17-8
M. Wt: 1705.1 g/mol
InChI Key: MSJQCBORNZDNDU-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
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Description

Pentosan polysulfate sodium is a low molecular weight, heparin-like polysaccharide with a defined structure of a sulfated pentosyl polysaccharide . Its primary research application stems from its initial medical use as the active ingredient in the drug Elmiron, approved for relieving bladder pain and discomfort associated with interstitial cystitis . The proposed mechanism of action in this context is that the compound's structure is similar to the natural glycosaminoglycan layer of the bladder wall. Researchers theorize that it may adhere to the mucosal lining, potentially acting as a buffer to protect underlying tissues from irritants in urine . Beyond urological research, this compound is investigated for its potential in other scientific areas due to its anticoagulant and fibrinolytic effects, though these are weaker than heparin . It has been studied as a potential disease-modifying agent in models of osteoarthritis . A significant area of research involves transmissible spongiform encephalopathies, such as Creutzfeldt-Jakob disease. In vitro studies suggest that pentosan polysulfate can bind to the cellular isoform of the prion protein, potentially stabilizing it and preventing conversion to the pathological scrapie isoform . The compound is also used in veterinary research for the control of clinical signs associated with osteoarthritis in animal models . Important Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. All statements are for informational purposes and are not an endorsement for any specific application. Researchers should consult the safety data sheet and handle this compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJQCBORNZDNDU-UHFFFAOYSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38Na10O50S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water, Soluble in water to 50% at pH 6
Record name Elmiron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

37319-17-8
Record name Elmiron
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Structural Elucidation and Chemical Characterization of Pentosan Polysulfate Sodium

Polysaccharide Backbone Composition and Linkage Analysis

The fundamental structure of pentosan polysulfate sodium is built upon a xylan (B1165943) backbone, which is a type of polysaccharide. google.com This backbone is composed of repeating sugar units and specific substitutions that define its chemical nature.

β-(1→4)-D-Xylopyranose Repeating Units

The primary structural feature of the pentosan polysulfate backbone is a linear chain of D-xylopyranose units. thieme-connect.com These xylose units are linked together by β-(1→4) glycosidic bonds, forming a polyxylose chain. nih.govmit.edu This linear arrangement of repeating xylose units constitutes the main chain of the polysaccharide. researchgate.net

4-O-Methyl-α-D-Glucuronic Acid Substitutions

The linear polyxylose backbone of pentosan polysulfate is not uniform. It is interspersed with 4-O-methyl-α-D-glucuronic acid (MGA) residues. nih.govresearchgate.net These MGA units are attached as side chains to the main xylose chain, specifically linked α-(1→2) to a xylose sugar. mit.eduthieme-connect.com On average, it is estimated that there is one MGA substitution for every ten xylopyranose units in the main chain. researchgate.net The distribution of these MGA units can be a distinguishing feature of PPS from different sources and is considered a quality attribute. mit.eduresearchgate.net Some research suggests that while most chains contain a single MGA unit, longer chains in the mixture may possess two. researchgate.net

Sulfation Pattern Analysis and Heterogeneity

The therapeutic properties of this compound are significantly influenced by the addition of sulfate (B86663) groups to its polysaccharide backbone. This sulfation is a key step in its synthesis and results in a high degree of structural variability.

Degree of Sulfation and Distribution

Pentosan polysulfate is characterized by a high degree of sulfation, which renders it a highly anionic polymer. mit.edu The sulfation process is described as exhaustive and non-selective, leading to a heterogeneous mixture of sulfated chains. mit.edu The sulfur content is typically around 15-17%. google.comresearchgate.net This corresponds to an average of 1.5 to 1.9 sulfate groups per monosaccharide unit. google.comresearchgate.net This extensive sulfation is a critical quality attribute of the final product. fda.gov

Regioselectivity of Sulfate Esterification

The sulfate esters are primarily attached to the hydroxyl groups at the 2-O and 3-O positions of the xylopyranose residues. google.commit.edu The prevalent repeating unit is a 2,3-di-O-sulfated β-(1,4) xylose. nih.gov Sulfation also occurs on the 4-O-methyl-glucuronic acid side chains. biorxiv.org While the sulfation is extensive, some native acetylation from the original xylan may be preserved, particularly at the 3-O position of xylose residues, including those linked to an MGA unit. mit.edugoogle.com The identification of these minor structural variations, such as monosulfated xyloses, contributes to a more detailed characterization of the compound. researchgate.net

Molecular Weight Distribution and Polydispersity

This compound is not a single molecule but a mixture of polysaccharide chains of varying lengths. This distribution of molecular weights is a defining characteristic of the substance.

The molecular weight of this compound typically ranges from 4,000 to 6,000 Daltons (Da). google.comresearchgate.net Other sources indicate a broader range of approximately 4,000 to 10,000 Da. google.com Analysis of different fractions of PPS has shown molecular weight values ranging from 3.7 to 17.3 kDa, which corresponds to an average chain length of 11 to 50 monosaccharide units. thieme-connect.com The polydispersity index, a measure of the broadness of the molecular weight distribution, is reported to be around 1.5. researchgate.net The complex and heterogeneous nature of PPS necessitates the use of multiple analytical techniques, such as gel permeation chromatography, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, for comprehensive characterization. nih.govnih.gov

Advanced Analytical Methodologies for Structural Characterization

Given the heterogeneous nature of PPS, a single analytical method is insufficient to fully define its structure. nih.gov An orthogonal approach, integrating various techniques, is crucial for a thorough understanding of its critical quality attributes (CQAs). researchgate.netnih.gov

Spectroscopic methods provide valuable insights into the molecular structure and functional groups present in PPS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is a leading technique for the structural analysis of PPS. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in identifying and quantifying the monosaccharide composition, including the main xylose-2,3-O-disulfate repeating unit and minor residues that can serve as markers for the starting material and manufacturing process. researchgate.net NMR can also be used to determine the degree of sulfation and acetylation. nih.govresearchgate.net Recent studies have demonstrated that even medium-field NMR instruments (500-600 MHz) can provide in-depth analysis of PPS. researchgate.net

These separation-based techniques are essential for characterizing the heterogeneity of PPS in terms of molecular weight and oligosaccharide composition.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of PPS. nih.govresearchgate.net This is a critical parameter, as the molecular weight of PPS typically ranges from 4 to 6 kDa. google.comresearchgate.net

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) has proven to be a highly reproducible method for creating a "fingerprint" of different PPS preparations, allowing for the distinction between products from various manufacturers. researchgate.net

Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (LC/ESI-MS): This powerful combination allows for the separation and identification of the various oligosaccharide chains within the complex PPS mixture. researchgate.netnih.gov LC/ESI-MS provides detailed information on chain length, sulfation patterns, and the distribution of 4-O-methyl-glucuronic acid (MGA) branches. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): While not as commonly cited in the provided search results for PPS specifically, MALDI-TOF-MS is a valuable technique for the mass analysis of polysaccharides and could be applied to further characterize the molecular weight distribution of PPS fragments.

Chromatographic and Electrophoretic Approaches (e.g., Gel Permeation Chromatography, Capillary Electrophoresis, LC/ESI-MS, MALDI-TOF-MS)

Structure-Activity Relationship (SAR) Studies

The biological activities of PPS are intrinsically linked to its specific structural features. Understanding these structure-activity relationships (SAR) is crucial for optimizing its therapeutic effects.

The degree and pattern of sulfation are critical determinants of the biological functions of PPS. The high degree of sulfation contributes to its highly anionic nature, which is thought to play a role in its mechanism of action. nih.gov

Anticoagulant and Antiviral Activity: The presence of sulfate groups is a key factor in the anticoagulant and antiviral properties of sulfated polysaccharides. crimsonpublishers.com The specific arrangement of these sulfate groups can significantly impact these activities. google.com

Anti-inflammatory Properties: The sulfation pattern is also linked to the anti-inflammatory effects of PPS. thieme-connect.com The charge distribution resulting from sulfation is proposed to be important for its interaction with biological targets. nih.gov

Table 1: Influence of Sulfation on PPS Biological Activity

Biological Activity Role of Sulfation
Anticoagulant The number and position of sulfate groups are critical for activity. google.comcrimsonpublishers.com
Antiviral The sulfate group is a key component for antiviral activity. crimsonpublishers.com

The length and three-dimensional shape (conformation) of the oligosaccharide chains in PPS also play a significant role in its biological interactions.

Enzyme Inhibition: Studies on the inhibition of heparanase, an enzyme involved in various disease processes, have shown that the length of the PPS oligosaccharide chains directly correlates with inhibitory activity. biorxiv.orgbiorxiv.org Longer oligosaccharide chains (nine or more sugar units) are more potent inhibitors than shorter chains. biorxiv.org

Binding to Biological Targets: The conformation of the polysaccharide, which can be altered by sulfation, is often a determinant of changes in biological activity. crimsonpublishers.com The specific arrangement of the sugar units and their modifications influences how PPS binds to proteins and other biological molecules.

Table 2: Impact of Oligosaccharide Length on Heparanase Inhibition by PPS

Oligosaccharide Inhibitory Activity
Bulk PPS Effective inhibitor
Oligosaccharides (≥9 units) More potent inhibitors than bulk PPS
Oligosaccharides (<9 units) Weaker inhibitors

Data sourced from studies on heparanase inhibition. biorxiv.orgbiorxiv.org

Comparative Structural Analysis with Heparin and Heparan Sulfate Mimetics

This compound (PPS), heparin, and heparan sulfate (HS) are all sulfated polysaccharides, yet they possess distinct structural features that dictate their biological activities. While PPS is a semi-synthetic molecule derived from beechwood xylan, heparin and heparan sulfate are naturally occurring glycosaminoglycans (GAGs) found in mammalian tissues. mit.edunih.gov This comparative analysis will elucidate the structural similarities and differences between PPS, heparin, and heparan sulfate mimetics.

The fundamental difference lies in their monosaccharide composition and backbone structure. PPS has a backbone of β-(1→4)-linked D-xylopyranose residues. nih.govmdpi.com In contrast, heparin and heparan sulfate are composed of repeating disaccharide units of a uronic acid (either D-glucuronic acid or L-iduronic acid) and D-glucosamine, linked α-(1→4) and β-(1→4). mdpi.com The backbone of PPS is also interspersed with α-(1→2)-linked 4-O-methyl-D-glucuronic acid (MGA) branches, a feature absent in heparin and heparan sulfate. nih.govresearchgate.net

Sulfation patterns are another critical point of distinction. PPS is heavily and uniformly sulfated, with sulfate groups primarily at the 2-O and 3-O positions of the xylose residues. nih.govthieme-connect.com Heparin is also highly sulfated but with a more complex and heterogeneous pattern, including N-sulfation and O-sulfation at various positions of the glucosamine (B1671600) and uronic acid residues. acs.orgwikipedia.org Heparan sulfate is generally less sulfated than heparin. The high degree of sulfation in both PPS and heparin contributes to their high negative charge density. mdpi.comacs.org

The molecular weight of these polysaccharides also varies. Commercial preparations of unfractionated heparin (UFH) typically range from 3 to 30 kDa, with an average of 12 to 15 kDa. wikipedia.orgnih.gov PPS generally has a lower molecular weight, in the range of 4 to 6 kDa. mdpi.comnih.gov

Heparan sulfate mimetics are a broad class of molecules designed to mimic the biological activities of heparin and heparan sulfate. mdpi.comacs.org These can be synthetic or semi-synthetic and often feature simplified structures with specific sulfation patterns to target particular protein interactions. acs.org Their design often focuses on incorporating key structural features of heparin or heparan sulfate, such as specific sulfated oligosaccharide sequences, onto a different backbone. acs.org

Table 1: Comparative Structural Features of this compound, Heparin, and Heparan Sulfate

FeatureThis compound (PPS)HeparinHeparan Sulfate (HS)
Source Semi-synthetic (from beechwood xylan) mit.eduNatural (from animal tissues, e.g., porcine intestine, bovine lung) nih.govNatural (ubiquitous on animal cell surfaces and in the extracellular matrix)
Backbone β-(1→4)-linked D-xylopyranose nih.govmdpi.comRepeating disaccharide units of uronic acid (L-iduronic or D-glucuronic) and D-glucosamine mdpi.comRepeating disaccharide units of uronic acid (mostly D-glucuronic) and D-glucosamine mdpi.com
Branching 4-O-methyl-D-glucuronic acid (MGA) branches nih.govresearchgate.netEssentially linearEssentially linear
Key Monosaccharides D-xylose, 4-O-methyl-D-glucuronic acid nih.govresearchgate.netL-iduronic acid, D-glucuronic acid, D-glucosamine nih.govD-glucuronic acid, D-glucosamine, some L-iduronic acid
Sulfation High degree of O-sulfation, primarily at C2 and C3 of xylose residues nih.govHigh degree of N- and O-sulfation acs.orgLower degree of sulfation than heparin
Average Molecular Weight 4-6 kDa mdpi.comnih.gov12-15 kDa (unfractionated) wikipedia.org~30 kDa

Biosynthesis and Derivation Methodologies

Raw Material Sourcing and Xylan (B1165943) Extraction

The primary raw material for the production of pentosan polysulfate sodium is xylan, a major component of hemicellulose. osti.govmanoequestrianservices.com This biopolymer is most commonly extracted from the beechwood of the Fagus sylvatica L. species. iris-biotech.defda.gov The backbone of this xylan consists of β-D-xylopyranose units linked together in a linear chain by 1-4 glycosidic bonds. thieme-connect.comnih.gov This main chain is further substituted with 4-O-methyl-α-D-glucuronic acid residues attached at the 2-position of the xylose units, occurring on average at every eight to ten xylose units. google.comnih.gov

The extraction process itself is a critical step that can influence the characteristics of the final PPS product. Alkaline extraction is a common method used to isolate hemicellulose from the wood. osti.gov This process can also lead to the retention of some O-acetyl groups on the xylan backbone, which can impact the subsequent chemical modification steps. nih.govosti.gov The source of the xylan and the extraction method can result in variations in the initial polymer structure, including the content of 4-O-methyl-glucuronic acid. nih.gov

Table 1: Key Characteristics of Beechwood Xylan for PPS Production

CharacteristicDescriptionSource
Polymer Backbone Linear chain of β-1,4-linked D-xylopyranose units. osti.govthieme-connect.com
Side Chains 4-O-methyl-α-D-glucuronic acid linked at the 2-position of xylose. google.comnih.gov
Source Primarily from the hemicellulose of beechwood (Fagus sylvatica L.). iris-biotech.defda.gov
Potential Modifications Residual O-acetylation from the extraction process. nih.govosti.gov

Chemical Sulfation Processes

Following extraction, the purified xylan undergoes a crucial chemical modification step: sulfation. This process introduces sulfate (B86663) groups onto the hydroxyl groups of the polysaccharide, a key feature for the biological activity of pentosan polysulfate. nih.gov The sulfation is typically exhaustive and non-selective, leading to a high degree of sulfation. nih.govmit.edu

Agents and Reaction Conditions

Various sulfating agents and reaction conditions have been described for the synthesis of pentosan polysulfate. Commonly used agents include chlorosulfonic acid and sulfuryl chloride. google.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), which can also act as a solvent. google.comgoogle.com Other solvents like dimethylformamide (DMF) may also be used. google.com

The choice of sulfating agent and the reaction conditions, such as temperature and reaction time, are critical parameters that influence the final product. For instance, a process involving the slow addition of chlorosulfonic acid to pyridine at a controlled temperature, followed by the addition of xylan, has been described. google.com After the sulfation reaction, the product is typically treated with sodium hydroxide (B78521) to yield the sodium salt of pentosan polysulfate. google.com

Table 2: Common Sulfating Agents and Reaction Components

Agent/ComponentRole in the ProcessSource
Chlorosulfonic Acid Primary sulfating agent. google.com
Sulfuryl Chloride Alternative sulfating agent.
Pyridine Base and solvent. google.comgoogle.com
Dimethylformamide (DMF) Solvent. google.com
Sodium Hydroxide To form the sodium salt of the final product. google.com

Control of Sulfation Degree and Pattern

The degree of sulfation, which refers to the average number of sulfate groups per monosaccharide unit, is a critical quality attribute of pentosan polysulfate. google.com A high degree of sulfation is generally desired. google.com The sulfation pattern, or the specific location of the sulfate groups on the xylose and glucuronic acid units, also contributes to the molecule's biological profile. google.com

Controlling these parameters is a significant challenge in the manufacturing process. The molar ratio of the sulfating agent to the anhydroxylose units of the xylan is a key factor that can be varied to control the degree of substitution. researchgate.net The reaction conditions, including the choice of solvent system, can also influence the homogeneity and degree of sulfation. researchgate.net For example, using a DMF/LiCl solvent system has been shown to allow for the preparation of xylan sulfates with a high degree of substitution. researchgate.net The goal is to achieve a consistent sulfur content, ideally between 18% and 19%, to ensure consistent physiological effects. googleapis.com

Depolymerization Techniques and Molecular Weight Control

The native xylan extracted from beechwood has a high molecular weight. For the production of pentosan polysulfate, this long polymer chain must be broken down, or depolymerized, to a specific molecular weight range. osti.gov The target molecular weight for this compound is typically in the range of 4,000 to 6,000 Daltons. google.comnih.gov

Depolymerization can be achieved through various techniques. One common method is oxidative depolymerization, which can be carried out using agents like hydrogen peroxide in the presence of an acid, such as sulfuric acid. google.com The reaction is carefully monitored to achieve the desired molecular weight cut-off. google.com Another approach involves using reactive oxygen species for a controlled depolymerization of the sulfated xylan. rsc.orgrpi.edu

Controlling the molecular weight distribution is crucial, as it is a key factor in the biological activity of the final product. google.com Different manufacturing processes can lead to variations in the length of the oligosaccharide chains, adding to the complexity of the resulting mixture. osti.govosti.gov

Impact of Manufacturing Variations on Structural Characteristics and Biological Profile

The multi-step manufacturing process of this compound is complex, and variations at any stage can significantly impact the structural characteristics and, consequently, the biological profile of the final product. osti.govgoogle.com Differences in the raw material source, extraction methods, sulfation conditions, and depolymerization techniques can all contribute to batch-to-batch variability. nih.gov

These variations can manifest in several ways, including:

Degree of Sulfation: Inconsistent sulfation can lead to a wide range in the degree of sulfation, which is known to affect clinical efficacy. google.com

Position of Sulfate Groups: The specific location of the sulfate groups on the xylan chain can also vary, which is another factor that can influence the biological activity. google.com

Molecular Weight Distribution: Different manufacturing processes can result in different molecular weight ranges and polydispersity, affecting the product's properties. google.comosti.gov

Impurity Profile: The manufacturing process can introduce impurities, such as residual pyridine from the sulfation step, which need to be controlled. osti.govresearchgate.net

The structural heterogeneity of pentosan polysulfate, with its mixture of different chain lengths and sulfation patterns, presents a significant analytical challenge in ensuring consistency between different batches and manufacturers. nih.govosti.gov It is well-established that the biological activities of sulfated polysaccharides are dependent on their molecular structures, highlighting the importance of a well-controlled and characterized manufacturing process. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Interactions with Growth Factors and Receptors

Pentosan polysulfate sodium is known to interact with heparin-binding growth factors, most notably the fibroblast growth factor (FGF) family. drugbank.com This interaction is a key aspect of its mechanism of action, influencing cellular activities such as proliferation and motility.

Fibroblast Growth Factors (FGFs) Binding and Antagonism (e.g., FGF-1, FGF-2, FGF-4)

This compound has been shown to bind to several members of the FGF family, including FGF-1, FGF-2, and FGF-4. drugbank.comnih.gov This binding activity allows it to act as an antagonist to these growth factors. drugbank.com By binding to FGFs, PPS can prevent these growth factors from interacting with their cell surface receptors, thereby inhibiting their biological effects. iarc.fr For instance, research has demonstrated that PPS inhibits the growth of tumor cells that have been genetically modified to overexpress FGF-1 or FGF-4. drugbank.commedex.com.bd This antagonistic action is crucial in processes where FGFs play a significant role, such as angiogenesis (the formation of new blood vessels) and tumor growth. iarc.fr The ability of PPS to antagonize FGF-2 binding to its cell surface receptors has been specifically highlighted as a mechanism for modulating its angiogenic activity. iarc.fr

Effects on Growth Factor-Mediated Cellular Proliferation and Motility

The interactions of this compound with FGFs and their receptors translate into significant effects on cellular proliferation and motility. By blocking the action of these potent mitogens, PPS has been shown to inhibit the proliferation of various cell types, including tumor cells and smooth muscle cells. medex.com.bdjuniperpublishers.com For example, it has been observed to suppress the growth of adrenocortical and breast carcinoma cells. drugbank.commedex.com.bd Furthermore, PPS has demonstrated a potent inhibitory effect on cell motility, a critical process in tumor metastasis. juniperpublishers.com In the context of cartilage health, while PPS can inhibit the proliferation of chondrocytes, it also promotes their chondrogenic phenotype, leading to an increase in the synthesis of essential extracellular matrix components like glycosaminoglycans. nih.govnih.gov

Table 1: Summary of this compound's Interactions with Growth Factors

Interaction Type Target Molecule(s) Observed Effect
Binding and Antagonism FGF-1, FGF-2, FGF-4 Inhibition of growth factor activity drugbank.comiarc.fr
Receptor Modulation FGFR-1 Interference with receptor signaling pathways drugbank.commedex.com.bdnih.govresearchgate.net
Cellular Effects Various cell types Inhibition of proliferation and motility medex.com.bdjuniperpublishers.com

Enzyme Modulation and Inhibition

This compound also exerts its effects by modulating the activity of several key enzymes, particularly those involved in the degradation of the extracellular matrix.

Heparanase (HPSE) Inhibition and its Complex Mechanism

This compound is a known inhibitor of heparanase (HPSE), the sole mammalian enzyme capable of cleaving heparan sulfate (B86663) chains of heparan sulfate proteoglycans. anu.edu.aubiorxiv.org The overexpression of heparanase is linked to tumor growth and metastasis. anu.edu.au The inhibitory mechanism of PPS on HPSE is complex and multifaceted. anu.edu.aubiorxiv.orgresearchgate.net It involves multiple binding events on the surface of the heparanase enzyme, with the length of the PPS oligosaccharide chains influencing the inhibitory activity. anu.edu.auresearchgate.net Structural and kinetic studies suggest that this binding can lead to inhibitor-induced aggregation and irreversible inhibition of the enzyme. anu.edu.au This inhibition is not a simple competitive mechanism, with evidence pointing towards a more complex interaction involving multiple binding sites on the enzyme. anu.edu.aubiorxiv.org

Metalloproteinase (MMP) and ADAMTS Inhibition (e.g., ADAMTS-4, ADAMTS-5)

This compound has been shown to modulate the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS) enzymes, which are crucial for tissue remodeling and are implicated in conditions like osteoarthritis and atherosclerosis. nih.govasm.org Specifically, PPS has been identified as an inhibitor of ADAMTS-4 and ADAMTS-5, two key aggrecanases responsible for the degradation of aggrecan in cartilage. asm.orggoogle.comgoogle.com The mechanism of inhibition can be multifaceted. For instance, PPS can enhance the inhibitory activity of the natural tissue inhibitor of metalloproteinases-3 (TIMP-3) against ADAMTS-5 by facilitating the formation of a high-affinity trimolecular complex. researchgate.net This effect is electrostatically driven and depends on the length of the PPS molecule. researchgate.net In some cellular contexts, PPS has been shown to decrease the production of certain MMPs, such as MMP-3, by inhibiting inflammatory signaling pathways. nih.govresearchgate.net However, in other studies, it has been observed to increase the secretion of MMP-2 while also stimulating the production of its inhibitor, TIMP-1. nih.gov

Table 2: Summary of this compound's Effects on Enzyme Activity

Enzyme Family Specific Enzyme(s) Mechanism of Action
Heparanase HPSE Complex inhibition involving multiple binding sites and potential aggregation anu.edu.aubiorxiv.orgresearchgate.net
Metalloproteinases MMP-2, MMP-3 Varied effects including increased secretion and suppressed synthesis nih.govresearchgate.netnih.gov
ADAMTS ADAMTS-4, ADAMTS-5 Direct inhibition and enhancement of natural inhibitors (TIMP-3) asm.orggoogle.comresearchgate.net

Compound Names Mentioned:

ADAMTS-4

ADAMTS-5

Extracellular signal-regulated kinase (ERK)

FGF-1

FGF-2

FGF-4

FGFR-1

Heparanase (HPSE)

MMP-2

MMP-3

p38

this compound

TIMP-1

TIMP-3

Tissue Inhibitor of Metalloproteinases (TIMP) Affinity Modulation (e.g., TIMP-3)

This compound has been shown to modulate the activity of tissue inhibitors of metalloproteinases (TIMPs), which are crucial endogenous inhibitors of matrix metalloproteinases (MMPs). researchgate.netox.ac.ukspringermedizin.de A key interaction involves the enhanced affinity between TIMP-3 and certain MMPs, such as ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs 5), a major enzyme responsible for aggrecan degradation in cartilage. researchgate.netox.ac.ukspringermedizin.de

Research has demonstrated that PPS can mediate the formation of a high-affinity trimolecular complex involving TIMP-3 and ADAMTS-5. researchgate.netox.ac.uk This interaction is believed to be electrostatically driven. researchgate.netox.ac.uk The presence of PPS significantly increases the inhibitory effect of TIMP-3 on ADAMTS-5. researchgate.netox.ac.uk Studies have shown that PPS molecules composed of 11 or more saccharide units are substantially more effective in this role, suggesting the importance of extended or multiple protein-interaction sites. ox.ac.uk This enhanced inhibition of cartilage-degrading enzymes is a key component of the disease-modifying effects of PPS in conditions like osteoarthritis. springermedizin.de Furthermore, PPS treatment has been associated with increased levels of TIMP activity in aortic tissue and has been shown to stimulate the production of TIMP-1 and the shedding of TIMP-3 from the surface of mesangial cells. nih.govsemanticscholar.org

Modulation of Other Enzyme Activities (e.g., Yeast Alcohol Dehydrogenase, Lysosomal Elastase)

Beyond its effects on metalloproteinases, this compound also influences the activity of other enzymes. For instance, it has been demonstrated to inhibit human lysosomal elastase, a serine proteinase. artrosan.com This inhibitory action on lysosomal catabolic enzymes contributes to its anti-inflammatory and tissue-protective properties. manoequestrianservices.comvetmeds365.com.au

Interestingly, studies on yeast alcohol dehydrogenase (YADH) have revealed that PPS can modulate its activity and significantly increase its thermal stability. chempap.orgnih.govchemicalpapers.comcapes.gov.brdntb.gov.ua Spectral analyses have shown that PPS can prevent the thermal aggregation of YADH, thereby protecting the enzyme from denaturation at elevated temperatures. chempap.orgnih.gov This stabilizing effect is enhanced in the presence of NAD+. nih.gov While seemingly unrelated to its primary therapeutic applications, this interaction highlights the broad capacity of PPS to interact with and modulate the function of various proteins.

Modulation of Inflammatory Pathways

A significant aspect of the mechanism of action of this compound involves its ability to modulate multiple inflammatory pathways, contributing to its potent anti-inflammatory effects. mdpi.compatsnap.commedchemexpress.com

Inhibition of NF-κB Activation

This compound has been repeatedly shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. frontiersin.orgnih.govparadigmbiopharma.complos.org By blocking the activation of NF-κB, PPS effectively downregulates the production of a cascade of inflammatory molecules, including cytokines and enzymes involved in tissue degradation. nih.govparadigmbiopharma.com This inhibition of NF-κB signaling is considered a cornerstone of its anti-inflammatory and chondroprotective actions. frontiersin.orgparadigmbiopharma.com Studies have demonstrated that PPS can prevent the translocation of NF-κB to the nucleus in chondrocytes, thereby repressing the transcription of its target genes. paradigmbiopharma.com This mechanism is crucial in mitigating the inflammatory processes seen in conditions like osteoarthritis and diabetic nephropathy. nih.govparadigmbiopharma.com

Cytokine and Chemokine Modulation (e.g., IL-1β, IL-4, IL-5, IL-6, IL-12p70, IL-13, TNFα, MIP-1α, CCL2, CCL5, IFN-γ)

This compound exerts a broad modulatory effect on a wide range of cytokines and chemokines, which are central to the initiation and propagation of inflammatory responses. mdpi.comfrontiersin.orgparadigmbiopharma.com Research has consistently shown that PPS can reduce the production and levels of several pro-inflammatory cytokines, including:

Interleukin-1 beta (IL-1β) nih.govparadigmbiopharma.com

Interleukin-6 (IL-6) frontiersin.orgnih.govparadigmbiopharma.com

Tumor necrosis factor-alpha (TNFα) mdpi.comfrontiersin.orgnih.govplos.orgparadigmbiopharma.com

Interferon-gamma (IFN-γ) frontiersin.org

Interleukin-12p70 (IL-12p70) frontiersin.org

Furthermore, PPS has been shown to bind to and neutralize Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which are pivotal in allergic inflammatory conditions. nih.gov

The compound also significantly impacts chemokine levels. In various models, PPS treatment has led to a systemic reduction of chemokines such as:

Macrophage inflammatory protein-1 alpha (MIP-1α) mdpi.com

Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1) mdpi.comfrontiersin.orgnih.govresearchgate.netplos.orgnih.gov

Chemokine (C-C motif) ligand 5 (CCL5), also known as RANTES mdpi.com

Chemokine (C-X-C motif) ligand 1 (CXCL1) nih.govresearchgate.netplos.org

Chemokine (C-C motif) ligand 7 (CCL7) nih.govresearchgate.netplos.org

Chemokine (C-C motif) ligand 12 (CCL12) nih.govresearchgate.netplos.org

This broad-spectrum modulation of cytokines and chemokines contributes significantly to the anti-inflammatory and immunomodulatory effects of this compound. mdpi.comfrontiersin.orgnih.gov

Interactive Table: Cytokine and Chemokine Modulation by this compound Click on the headers to sort the table.

Cytokine/ChemokineEffect of PPSAssociated Condition/ModelReference(s)
IL-1β ReductionDiabetic Nephropathy, Osteoarthritis nih.gov, paradigmbiopharma.com
IL-4 Binding and NeutralizationAllergic Rhinitis nih.gov
IL-5 Binding and NeutralizationAllergic Rhinitis nih.gov
IL-6 ReductionInfluenza A Virus Infection, Diabetic Nephropathy, Osteoarthritis frontiersin.org, nih.gov, paradigmbiopharma.com
IL-12p70 ReductionInfluenza A Virus Infection frontiersin.org
IL-13 Binding and NeutralizationAllergic Rhinitis nih.gov
TNFα ReductionInfluenza A Virus Infection, Diabetic Nephropathy, Osteoarthritis, Mucopolysaccharidosis mdpi.com, frontiersin.org, nih.gov, paradigmbiopharma.com, plos.org
MIP-1α ReductionMucopolysaccharidosis Type VI mdpi.com
CCL2 (MCP-1) ReductionInfluenza A Virus Infection, Chikungunya Virus Infection mdpi.com, frontiersin.org, nih.gov, researchgate.net, plos.org, nih.gov
CCL5 (RANTES) ReductionMucopolysaccharidosis Type VI mdpi.com
IFN-γ ReductionInfluenza A Virus Infection frontiersin.org

Complement Pathway Inhibition (e.g., C3a, C3b, C5a)

This compound has been demonstrated to interfere with the complement system, a crucial component of the innate immune response that can contribute to inflammation and tissue damage when dysregulated. mdpi.comfrontiersin.orgnih.gov It has been shown to inhibit both the classical and alternative pathways of complement activation. artrosan.comnih.gov Specifically, PPS can interfere with complement components such as C3a, C3b, and C5a. frontiersin.org In vitro studies have indicated that PPS is a potent inhibitor of complement-mediated lysis. artrosan.com This anti-complementary activity is another facet of its broad anti-inflammatory profile. artrosan.com

Effects on Mast Cell Histamine (B1213489) Secretion

This compound has been shown to inhibit the release of histamine from mast cells. researchgate.netnihr.ac.ukmdpi.com This action is thought to be a key component of its therapeutic effect in conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS), where mast cell activation and histamine release contribute to inflammation and pain. nihr.ac.ukjcpsp.pk The proposed mechanisms for this inhibition include direct action on mast cells or interference with mediators that recruit these cells. mdpi.com In vitro studies have demonstrated that PPS can reduce histamine secretion from both connective tissue and mucosal mast cells. researchgate.net One study suggested that PPS inhibits mast cell histamine secretion by affecting intracellular calcium ion levels. artrosan.com By reducing histamine release, PPS helps to mitigate the inflammatory response. jcpsp.pk

p38 MAPK Pathway Suppression

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory stimuli and stress, playing a significant role in apoptosis and inflammation. nih.govemjreviews.com Research has shown that this compound can suppress the activation of the p38 MAPK pathway. nih.govresearchgate.net

In a study using human renal proximal tubular epithelial cells treated with high glucose to mimic diabetic nephropathy, PPS was found to block the high glucose-induced activation of the p38 MAPK pathway. nih.gov This suppression of p38 MAPK activation subsequently inhibited apoptosis and reduced the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov Similarly, in canine articular chondrocytes stimulated with IL-1β, PPS inhibited the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), another MAPK, which in turn suppressed the nuclear translocation of nuclear factor-kappa B (NF-κB) and the production of matrix metalloproteinase-3 (MMP-3). researchgate.net These findings suggest that the anti-inflammatory and anti-apoptotic effects of PPS are, at least in part, mediated through its ability to downregulate the p38 MAPK signaling cascade. nih.govresearchgate.net

Extracellular Matrix (ECM) Interactions and Remodeling

This compound exerts significant effects on the extracellular matrix, a complex network of proteins and carbohydrates that provides structural and biochemical support to surrounding cells.

Glycosaminoglycan (GAG) Layer Restoration and Protection Mechanisms

One of the most well-documented actions of PPS is its ability to restore and protect the glycosaminoglycan (GAG) layer, particularly in the bladder urothelium. researchgate.netichelp.orgpatsnap.com The GAG layer acts as a protective barrier, and its damage is implicated in the pathophysiology of conditions like interstitial cystitis. ichelp.orgpatsnap.com PPS, being structurally similar to endogenous GAGs, is thought to adhere to the damaged bladder lining, effectively replenishing this protective layer and reducing the permeability of the urothelium to irritants in the urine. researchgate.netamegroups.orgpatsnap.com This mechanism is believed to be central to its efficacy in treating bladder pain syndrome. nihr.ac.ukichelp.org

Promotion of Proteoglycan and Hyaluronan Synthesis

PPS has been demonstrated to stimulate the synthesis of key ECM components, including proteoglycans and hyaluronan. mdpi.comasm.orgnih.gov In vitro and animal studies have shown that PPS encourages chondrocytes to produce more proteoglycans, which are crucial for the structure and function of cartilage. mdpi.comnih.govhilarispublisher.com For instance, studies on canine articular chondrocytes revealed that PPS significantly enhanced proteoglycan deposition. hilarispublisher.comresearchgate.net The stimulatory effect on proteoglycan synthesis has been observed to be concentration-dependent. nih.gov

Furthermore, PPS promotes the synthesis of hyaluronan (also known as hyaluronic acid) by various cell types, including synovial fibroblasts and chondrocytes. mdpi.comnih.govv-tech.co.za Hyaluronan is a major component of synovial fluid and contributes to joint lubrication and tissue protection. mdpi.com The increased production of high-molecular-weight hyaluronan improves the viscosity and volume of joint fluid. v-tech.co.za

Regulation of Collagen Synthesis and Degradation

This compound also plays a role in regulating the turnover of collagen, a primary structural protein in the ECM. Studies on canine articular chondrocytes have shown that PPS can upregulate the expression of type II collagen, which is the main collagen type found in cartilage. hilarispublisher.comnih.govnih.gov This effect appears to be dependent on the molecular weight of the PPS used. nih.govnih.gov

Simultaneously, PPS has been found to down-regulate the expression of certain collagen types associated with cartilage degradation and fibrosis, such as type I and type X collagen. hilarispublisher.com This dual action of promoting the synthesis of beneficial collagen while suppressing the expression of detrimental types suggests a role for PPS in maintaining the integrity of the cartilage matrix.

Modulation of Cell-ECM Interactions

PPS can modulate the interactions between cells and the extracellular matrix. As a heparin-like molecule, PPS can bind to various heparin-binding growth factors, such as fibroblast growth factors (FGFs). drugbank.com This interaction can influence the bioavailability and activity of these growth factors, thereby affecting cell proliferation, differentiation, and other cellular processes. mdpi.comiarc.fr For example, PPS has been shown to interact with the heparin-binding site of FGF receptor 1 (FGFR1). drugbank.com By modulating the signaling of these growth factors, PPS can influence tissue repair and remodeling processes. mdpi.com

Interactive Data Tables

Table 1: Effects of this compound on Cellular and Molecular Targets

TargetEffectCell/Tissue TypeReference
Mast Cell Histamine SecretionInhibitionConnective tissue and mucosal mast cells researchgate.netartrosan.com
p38 MAPK PathwaySuppression of activation/phosphorylationHuman renal proximal tubular epithelial cells, Canine articular chondrocytes nih.govresearchgate.net
Glycosaminoglycan (GAG) LayerRestoration and protectionBladder urothelium researchgate.netamegroups.orgichelp.org
Proteoglycan SynthesisStimulationChondrocytes, Mesenchymal precursor cells mdpi.comnih.govhilarispublisher.com
Hyaluronan SynthesisStimulationSynoviocytes, Fibroblasts, Chondrocytes mdpi.comnih.govv-tech.co.za
Type II Collagen SynthesisUpregulationCanine articular chondrocytes hilarispublisher.comnih.govnih.gov
Type I & X Collagen SynthesisDownregulationCanine articular chondrocytes hilarispublisher.com
Fibroblast Growth Factors (FGFs)Binds to and modulates activityVarious drugbank.comiarc.fr

Table 2: Research Findings on this compound's Effect on Gene and Protein Expression

Gene/ProteinEffect of PPSCell TypeKey FindingReference
TNF-α, IL-1β, IL-6Reduced productionHuman renal proximal tubular epithelial cellsSuppression of pro-inflammatory cytokine production following p38 MAPK inhibition. nih.gov
MMP-3Suppressed productionCanine articular chondrocytesInhibition of catabolic enzyme synthesis. researchgate.net
AggrecanUpregulated mRNACanine articular chondrocytesPromotion of a key cartilage-specific gene. hilarispublisher.comnih.gov
SOX9Upregulated mRNA and proteinCanine articular chondrocytesEnhancement of a master chondrogenic transcription factor. nih.govnih.gov
AktInhibited phosphorylationCanine articular chondrocytesModulation of a key cell signaling pathway. nih.govnih.gov

Compound Names Mentioned

Acrolein

Adriamycin

Aggrecan

Alcian blue

Alkaline phosphatase

Angiotensin II

Astragaloside IV

Bone Gla protein

Chondroitin sulfate

Collagen

Cyclophosphamide

Cyclin-dependent kinase (CDK) 1 and 4

Dermatan sulphate

Extracellular signal-regulated kinase (ERK)

Fangchinoline

Fibroblast growth factor (FGF)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Glycosaminoglycan (GAG)

Heparan sulfate

Heparin

Histamine

Hyaluronan (Hyaluronic acid)

Hypoxia-inducible factor (HIF)-1α and HIF-2α

Interleukin (IL)-1, IL-1β, IL-6, IL-8, IL-10, IL-17RA

iNOS

Keratan sulphate

Leukotrienes

Lipoprotein lipases

Matrix metalloproteinase (MMP)-3, MMP-9

N-acetyl glucosamine (B1671600)

Nerve growth factor

Nuclear factor-kappa B (NF-κB)

p38 mitogen-activated protein kinase (p38 MAPK)

this compound

Plasminogen activator inhibitor 1

Platelet-rich plasma

Prostaglandins

Proteoglycan

Runx2

Serotonin

Sodium hyaluronan

SRY-box transcription factor 9 (SOX9)

Substance P

Sulodexide

Thrombin

TIMP-3

Transforming growth factor (TGF)-β3

Triamcinolone acetonide

Triglycerides

Tumor necrosis factor-α (TNF-α)

Xylan (B1165943)

Antiviral Mechanisms

This compound exhibits broad-spectrum antiviral activity against several enveloped viruses. nih.gov Its mechanisms of action are primarily directed at the early stages of viral infection, interfering with the initial and critical steps of the viral life cycle.

Direct Viral Binding and Inactivation

This compound can directly interact with viral particles, leading to their inactivation. This interaction is often mediated by the high negative charge of the PPS molecule, which binds to positively charged domains on viral envelope proteins. crimsonpublishers.com For instance, in studies with Human T-cell Leukemia Virus type 1 (HTLV-1), PPS has been shown to target the viral envelope protein. nih.gov This binding can alter the conformation of viral surface proteins, thereby diminishing the virus's ability to infect host cells. crimsonpublishers.com Some research suggests that certain viruses sensitive to PPS share a specific tripeptide sequence (Phe-Leu-Gly) in their envelope glycoproteins, which may serve as a direct target for the compound. mdpi.com

Inhibition of Viral Attachment and Entry into Host Cells

A primary antiviral mechanism of this compound is the inhibition of viral attachment to and entry into host cells. patsnap.comoup.com As a polyanionic molecule, PPS can competitively interfere with the binding of viruses to their cellular receptors, many of which are heparan sulfate proteoglycans (HSPGs). cambridge.orgnih.gov Viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2 utilize HSPGs as initial attachment sites on the host cell surface. cambridge.orgnih.gov PPS, by mimicking the structure of heparan sulfate, can bind to the virus, blocking its interaction with cellular HSPGs and thereby preventing the first step of infection. cambridge.orgnih.gov

Studies on SARS-CoV-2 have demonstrated that PPS can bind to the spike protein's receptor-binding domain (S1 RBD), which is crucial for the virus's attachment to the host cell receptor, ACE2. nih.govmdpi.com This interaction has been shown to be size-dependent, with different molecular weight fractions of PPS exhibiting varying degrees of inhibition. nih.gov Similarly, PPS has been found to inhibit the replication of a wide array of enveloped viruses, including togaviruses, arenaviruses, and paramyxoviruses, by interfering with the binding of the virus to cell membrane receptors. oup.com

Interference with Viral Transcription and Replication

While the primary antiviral action of this compound is at the level of viral entry, some evidence suggests it may also interfere with later stages of the viral life cycle, such as transcription and replication. mdpi.com However, studies on influenza A virus and HTLV-1 have shown that PPS's therapeutic effects are largely independent of a direct impact on viral replication within the host cell. For example, in a mouse model of influenza A infection, PPS treatment reduced disease severity without significantly altering viral titers in the lungs. frontiersin.org Similarly, while PPS was found to inhibit HTLV-1 virion production, it did not affect the transcription of viral genes like Tax or HBZ, nor the function of the Tax protein in activating viral transcription. nih.gov This suggests that the observed reduction in virion production is likely a downstream effect of the initial inhibition of viral entry and subsequent steps, rather than a direct inhibition of the replication machinery itself. nih.gov

Coagulation and Fibrinolysis Modulation

This compound also exerts significant effects on the coagulation and fibrinolytic systems, primarily through its interactions with key enzymes and factors involved in these pathways.

Inhibition of Coagulation Factors (e.g., Factor Xa, Thrombin)

This compound possesses anticoagulant properties by inhibiting key coagulation factors, notably Factor Xa and thrombin. patsnap.com Unlike heparin, which often requires antithrombin (AT) as a cofactor, PPS can directly inhibit thrombin and Factor Xa. mdpi.com It also inhibits the generation of active Factor VIIIa and Xa. mdpi.comresearchgate.net

The mechanism of inhibition involves the binding of PPS to these coagulation proteases. While PPS is a less potent anticoagulant than heparin, it inactivates Factor Xa more effectively. mdpi.com The rate of thrombin inhibition by PPS is lower than that of heparin, but it is still sufficient to produce a physiologically significant anticoagulant response. mdpi.comnih.gov The anticoagulant effect of PPS is primarily attributed to its ability to inhibit the thrombin-dependent activation of Factor V, which is a critical step in the formation of the prothrombinase complex. researchgate.net

Table 1: Comparison of Anticoagulant Properties of this compound and Heparin

PropertyThis compound (PPS)Heparin
Primary MechanismDirect inhibition of Factor Xa and thrombin; also inhibits generation of Factor VIIIa and Xa. mdpi.comresearchgate.netPotentiates antithrombin (AT) to inactivate thrombin and Factor Xa. mdpi.com
Factor Xa InhibitionMore effective than heparin. mdpi.comEffective, but less so than PPS. mdpi.com
Thrombin InhibitionDirect, AT-independent inhibition; lower rate than heparin. mdpi.comIndirect, AT-dependent inhibition; higher rate than PPS. mdpi.com
Anticoagulant PotencyWeaker overall anticoagulant activity (approximately 1/15th that of heparin). bmj.combmj.comStrong anticoagulant activity. mdpi.com

Enhancement of Plasmin Activity

In addition to its anticoagulant effects, this compound promotes fibrinolysis, the process of breaking down fibrin (B1330869) clots. patsnap.com It achieves this by enhancing the activity of plasmin, the primary enzyme responsible for fibrin degradation. patsnap.com PPS mobilizes plasminogen activator, which contributes to its fibrinolytic activity. bmj.combmj.com Studies in human volunteers have shown that PPS administration leads to an increase in plasminogen activator activity in the plasma. nih.gov This increased activity is largely due to the release of tissue-type plasminogen activator (t-PA) from the endothelium. nih.gov This fibrinolytic property complements its anticoagulant actions, providing a dual mechanism to prevent and dissolve blood clots. patsnap.com

Preclinical Research and Biological Activity Profiling

In Vitro Studies of Biological Activity

In vitro research has been instrumental in characterizing the direct effects of pentosan polysulfate sodium on various cell types and biological processes. These studies provide a foundational understanding of its mechanisms of action at the cellular and molecular levels.

Cell Line Models for Proliferation and Differentiation

This compound has demonstrated significant effects on the proliferation and differentiation of several cell types, highlighting its potential in regenerative medicine and oncology.

Mesenchymal Stem Cells (MSCs): PPS promotes the proliferation and chondrogenic differentiation of bone marrow-derived MSCs. mdpi.commdpi.com Studies have shown that PPS is internalized by MSCs, leading to increased cell proliferation and proteoglycan synthesis. mdpi.com In micromass cultures of human MPCs, PPS at concentrations of 1 to 5 μg/ml led to significant cell proliferation by day 3. nih.gov This chondrogenic potential suggests its utility in strategies for repairing degenerated intervertebral discs and osteoarthritic cartilage. mdpi.com

Chondrocytes: PPS stimulates the proliferation and differentiation of chondrocytes, the resident cells of cartilage. mdpi.com It has been shown to promote the synthesis of proteoglycans and type II collagen, essential components of the cartilage matrix. researchmap.jp In micromass-cultured canine articular chondrocytes, high molecular weight PPS upregulated the expression of cartilage-specific genes. researchmap.jp

Smooth Muscle Cells: Research has indicated that PPS can decrease the proliferation of prostate smooth muscle cells. mdpi.com

Cancer Cell Lines: PPS has been investigated for its anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines by blocking the activity of heparin-binding growth factors, such as fibroblast growth factor (FGF), which are crucial for tumor growth and angiogenesis. mdpi.comphysiology.org For instance, PPS inhibits the growth of MK-expressing gastric cancer cells and has been studied in combination with adriamycin in resistant cell lines. mdpi.com It also inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and the tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4. drugbank.com

Table 1: Effects of this compound on Cell Proliferation and Differentiation in In Vitro Models

Cell Type Effect Key Findings
Mesenchymal Stem Cells (MSCs) Promotes proliferation and chondrogenic differentiation. Increased proteoglycan synthesis; potential for intervertebral disc and cartilage repair. mdpi.commdpi.com
Chondrocytes Stimulates proliferation and differentiation. Increased synthesis of proteoglycans and type II collagen. researchmap.jpmdpi.com
Smooth Muscle Cells Decreases proliferation. Observed in prostate smooth muscle cells. mdpi.com
Cancer Cell Lines Inhibits growth. Blocks heparin-binding growth factors; effective against gastric and breast cancer cell lines. mdpi.comdrugbank.com

Investigations of Anti-inflammatory Effects in Cellular Systems

A significant body of in vitro evidence supports the anti-inflammatory properties of this compound.

PPS has been shown to modulate the production of various inflammatory mediators. mdpi.com It can reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cellular models of Gaucher and Fabry diseases. nih.gov In cultures of peripheral blood mononuclear cells from patients with these conditions, PPS significantly reduced the secretion of these cytokines. nih.gov Furthermore, PPS has been reported to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. frontiersin.org It also reduces histamine (B1213489) secretion from mast cells, which contributes to its anti-inflammatory effects. researchgate.net In cultured articular chondrocytes, PPS treatment led to a significant reduction in inflammatory cytokine production. mdpi.com

Evaluation of Antiviral Efficacy in Cell Cultures

This compound has demonstrated antiviral activity against a range of viruses in cell culture models.

Human Immunodeficiency Virus (HIV): PPS is a potent and selective inhibitor of HIV-1 in vitro. mdpi.com It was found to be the most potent among several sulfated molecules, with a 50% antiviral effective dose (ED50) of 0.19 μg/mL in MT-4 cells. mdpi.com

Flaviviruses: In vitro studies have shown the antiviral activity of PPS against dengue virus (DENV) and Japanese encephalitis virus (JEV). mdpi.com

Herpes Simplex Virus (HSV): PPS has been shown to inhibit the cytopathic effect of HSV in infected cells without causing cytotoxicity. acs.org

SARS-CoV-2: PPS has been shown to inhibit the attachment and infection of SARS-CoV-2 in Vero cell models. nih.govbiorxiv.org It was found to be as effective as unfractionated heparin and more effective than low-molecular-weight heparin in inhibiting cell infection. nih.gov The IC50 values for PPS inhibition of pseudotyped viruses of the wild-type and Delta variants were 0.45 and 0.07 µg/mL, respectively. mdpi.com

Prion Diseases: PPS is a very effective inhibitor of prions in cell culture and is commonly used to "cure" infected cell lines. ingentaconnect.com

Studies on ECM Component Synthesis and Turnover in Cell Models

This compound influences the synthesis and degradation of the extracellular matrix (ECM), a key factor in its chondroprotective and tissue-remodeling effects.

In vitro studies have demonstrated that PPS stimulates the synthesis of proteoglycans by chondrocytes and hyaluronan by synoviocytes. mdpi.com It also promotes the synthesis of collagen. multiscreensite.com This anabolic activity contributes to the maintenance and repair of cartilage. Conversely, PPS has been shown to inhibit the activity of enzymes that degrade the ECM. For example, it upregulates the production of tissue inhibitor of metalloproteinase-3 (TIMP-3) in rheumatoid synovial fibroblasts, which in turn inhibits the activity of ADAMs and ADAMTS matrix metalloproteinases that degrade cartilage. mdpi.com

Enzyme Activity Modulation in Biochemical Assays

Biochemical assays have revealed that this compound directly modulates the activity of several key enzymes involved in inflammation and tissue degradation.

PPS is a potent inhibitor of human granulocyte elastase and cathepsin B. mdpi.com It also inhibits hyaluronidase (B3051955) and N-acetylglucosaminidase. mdpi.com Furthermore, PPS has been shown to inhibit the activity of ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), enzymes that play a crucial role in the breakdown of aggrecan, a major component of cartilage. plos.orgplos.org The inhibition of these degradative enzymes contributes to the chondroprotective effects of PPS.

Animal Models for Disease Pathogenesis and Therapeutic Potential

The therapeutic potential of this compound has been evaluated in a variety of animal models, providing insights into its efficacy in complex biological systems.

Viral Infections: In a mouse model of Ross River virus (RRV)-induced arthritis, PPS treatment reduced the severity of the disease, including inflammation and joint swelling. asm.orggriffith.edu.au Similarly, in a mouse model of Chikungunya virus (CHIKV) infection, PPS treatment led to functional improvement, reduced foot swelling, and protected joint cartilage. plos.org In a mouse model of influenza A virus infection, PPS treatment was associated with a reduction in weight loss and improvement in oxygen saturation. nih.govfrontiersin.orgnih.gov

Lysosomal Storage Disorders: In a rat model of mucopolysaccharidosis (MPS) type VI, PPS treatment led to significant reductions in inflammatory markers, improved motility, and better bone and teeth development. plos.org Treatment also showed positive effects in MPS I dogs and MPS IIIA mice. mdpi.com

Interstitial Cystitis: In a rat model of interstitial cystitis, combination therapy with PPS and adipose-tissue-derived MSCs showed histological and functional improvements, including regenerated urothelium and reduced inflammation. mdpi.com

Cancer: In animal models, PPS has been shown to block tumor growth by inhibiting heparin-binding growth factors released from tumor cells. physiology.orgnih.gov

Cardiovascular Disease: In a rat model of pressure overload-induced heart failure, PPS treatment improved systolic function and reduced myocardial levels of ADAMTS4, an enzyme involved in ECM remodeling. plos.org

Table 2: Summary of this compound Efficacy in Animal Models

Disease Model Animal Key Findings
Osteoarthritis Dog, Donkey Decreased cartilage damage, maintained cartilage structure, improved clinical signs. msdvetmanual.comartrosan.comiomcworld.org
Viral Arthritis (RRV, CHIKV) Mouse Reduced disease severity, inflammation, and joint swelling; protected cartilage. asm.orggriffith.edu.auplos.org
Influenza A Virus Mouse Reduced weight loss, improved oxygen saturation. nih.govfrontiersin.orgnih.gov
Mucopolysaccharidosis (MPS) Rat, Dog, Mouse Reduced inflammation, improved motility and bone development. plos.orgmdpi.com
Interstitial Cystitis Rat Regenerated urothelium, reduced inflammation (in combination with MSCs). mdpi.com
Cancer Mouse Blocked tumor growth. physiology.orgnih.gov
Heart Failure Rat Improved systolic function, reduced ECM remodeling enzyme levels. plos.org

Musculoskeletal System Disorders (e.g., Osteoarthritis, Alphavirus-Induced Arthritis)

A significant body of preclinical evidence supports the chondroprotective properties of this compound. mdpi.complos.org In models of osteoarthritis, PPS has been shown to stimulate the synthesis of essential extracellular matrix components, including proteoglycans and hyaluronan, by chondrocytes and synovial fibroblasts, respectively. mdpi.comresearchgate.net This contributes to the maintenance and restoration of cartilage integrity.

In animal models of alphavirus-induced arthritis, such as those caused by Ross River virus (RRV) and Chikungunya virus (CHIKV), PPS treatment has been shown to alleviate cartilage destruction. nih.govasm.org Histological analysis of joints from PPS-treated animals revealed a significant reduction in cartilage damage and preservation of the cartilage matrix. nih.govasm.org Specifically, PPS treatment diminished the thinning of articular cartilage and the loss of proteoglycans, which are characteristic features of alphavirus-induced joint pathology. nih.govasm.org

Disease ModelKey FindingsReferences
OsteoarthritisStimulates proteoglycan and hyaluronan synthesis. mdpi.comresearchgate.net
Alphavirus-Induced Arthritis (RRV, CHIKV)Reduces cartilage destruction and preserves the cartilage matrix. nih.govasm.org
Ross River Virus-Induced ArthritisDiminishes thinning of articular cartilage and loss of proteoglycans. nih.govasm.org

This compound exhibits significant anti-inflammatory effects in preclinical models of joint disorders. It has been shown to reduce the levels of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), and inhibit the expression of cartilage-degrading enzymes. google.com

In a mouse model of Chikungunya virus-induced arthritis, treatment with PPS led to a significant reduction in local inflammation, as evidenced by a decreased number of infiltrating immune cells in the affected joints. plos.orgnih.gov This was associated with a systemic reduction of several chemokines, including CXCL1, CCL2 (MCP-1), CCL7 (MCP-3), and CCL12 (MCP-5), which are involved in recruiting immune cells to the site of inflammation. plos.orgproactiveinvestors.co.uk Furthermore, PPS treatment was found to alter the local expression of key genes involved in growth factor signaling and lymphocyte activation, contributing to the reduction of joint and muscle inflammation. plos.orgnih.gov

Similarly, in a Ross River virus-induced arthritis model, PPS treatment significantly reduced the levels of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine interleukin-10. nih.govasm.org This modulation of the cytokine profile contributed to a decrease in the severity of the disease. nih.govasm.org

Disease ModelKey FindingsReferences
General Joint DisordersReduces pro-inflammatory mediators like TNF-α. google.com
Chikungunya Virus-Induced ArthritisDecreases infiltrating immune cells and systemic chemokines (CXCL1, CCL2, CCL7, CCL12). plos.orgnih.govproactiveinvestors.co.uk
Ross River Virus-Induced ArthritisReduces pro-inflammatory cytokines and increases anti-inflammatory interleukin-10. nih.govasm.org
Cartilage Protection and Preservation

Inflammatory and Immune-Mediated Conditions (e.g., Allergic Rhinitis, Pulmonary Inflammation)

The anti-inflammatory properties of this compound extend beyond joint disorders. Preclinical studies have demonstrated its efficacy in models of allergic rhinitis and pulmonary inflammation.

In a guinea pig model of allergic rhinitis, PPS was shown to have both anti-histamine and anti-inflammatory effects. paradigmbiopharma.combakeryoung.com.au It was found to be as effective as, or even better than, the intranasal corticosteroid budesonide (B1683875) in reducing the inflammatory response. paradigmbiopharma.combakeryoung.com.au The mechanism of action in this model is attributed to its ability to bind and neutralize Th2 cytokines such as interleukin-4, interleukin-5, and interleukin-13, which are key drivers of allergic inflammation. frontiersin.orgnih.gov

In a mouse model of influenza virus-induced pulmonary inflammation, PPS treatment was associated with a reduction in weight loss and an improvement in oxygen saturation during the acute phase of infection. frontiersin.orgnih.gov Systemically, PPS-treated mice showed significant reductions in inflammatory molecules, including IL-6, IFN-γ, TNF-α, IL-12p70, and CCL2. frontiersin.orgnih.gov In the post-acute phase, PPS demonstrated a reduction in pulmonary fibrotic biomarkers. nih.gov

Viral Infection Models (e.g., Chikungunya Virus, Influenza Virus)

This compound has been investigated for its potential antiviral and disease-modifying effects in various viral infection models.

In the context of alphavirus infections like Chikungunya virus (CHIKV) and Ross River virus (RRV), PPS has shown promise as a treatment for the associated debilitating arthritis. plos.orggriffith.edu.au Preclinical studies have demonstrated that PPS can reduce the severity of clinical signs, improve functional strength, and protect joints from cartilage damage in mouse models of CHIKV and RRV infection. plos.orgnih.govnih.gov The therapeutic effect is largely attributed to its anti-inflammatory and cartilage-protective properties rather than a direct antiviral action. nih.govasm.orgplos.org

In studies with influenza virus, while PPS did not inhibit viral entry into Madin-Darby canine kidney (MDCK) cells, it was found to strongly inhibit the fusion of the virus to cell membranes and its in vitro replication. mdpi.com In a mouse model of influenza A infection, PPS treatment did not affect viral clearance in the lungs but did reduce disease severity, suggesting its beneficial effects are primarily due to its anti-inflammatory properties. frontiersin.orgnih.gov

Renal Pathologies (e.g., Diabetic Nephropathy)

Preclinical research suggests that this compound may have a protective role in certain renal pathologies, such as diabetic nephropathy. In a study using a mouse model of severe diabetic nephropathy, PPS was found to inhibit inflammation, which in turn impeded the development and progression of the disease. medchemexpress.com Specifically, PPS was shown to reduce the upregulation of TNF-α and other pro-inflammatory genes in the aging diabetic kidneys. medchemexpress.com Another study indicated that PPS ameliorates fibrosis and inflammation markers in mesangial cells by suppressing the activation of the PI3K/AKT pathway. mdpi.com

Neuroprotective Investigations (e.g., Prion Diseases, Neural Inflammation)

This compound has been investigated for its neuroprotective potential, particularly in the context of prion diseases and neural inflammation.

In the field of prion diseases, such as Creutzfeldt-Jakob disease (CJD), PPS is recognized as an established anti-prion compound. cjdfoundation.orgmednexus.org It has been shown to inhibit the formation of the pathogenic prion protein (PrPSc) in cell culture and in animal models. cjdfoundation.orgmednexus.orgnih.gov In human cerebral organoid models of CJD, PPS has been shown to delay and alleviate prion propagation in both prophylactic and therapeutic-like treatment paradigms. cjdfoundation.org

Beyond its anti-prion activity, PPS has also been shown to reduce neural inflammation. plos.org In animal models of mucopolysaccharidosis (MPS), a condition with a neuroinflammatory component, PPS treatment has been associated with a reduction in neural inflammation. plos.orgresearchgate.net

ConditionModelKey FindingsReferences
Allergic RhinitisGuinea Pig ModelExhibits anti-histamine and anti-inflammatory effects; neutralizes Th2 cytokines. paradigmbiopharma.combakeryoung.com.aufrontiersin.orgnih.gov
Pulmonary InflammationInfluenza Virus Mouse ModelReduces systemic inflammatory molecules (IL-6, IFN-γ, TNF-α, etc.). frontiersin.orgnih.gov
Chikungunya Virus InfectionMouse ModelReduces clinical severity and protects joints. plos.orgnih.gov
Influenza Virus InfectionIn Vitro and Mouse ModelsInhibits viral fusion and replication in vitro; reduces disease severity in vivo. mdpi.comfrontiersin.orgnih.gov
Diabetic NephropathyMouse ModelInhibits inflammation and fibrosis in the kidneys. mdpi.commedchemexpress.com
Prion Diseases (CJD)Cell Culture, Animal, and Cerebral Organoid ModelsInhibits pathogenic prion protein formation and propagation. cjdfoundation.orgmednexus.orgnih.gov
Neural InflammationMucopolysaccharidosis Animal ModelsReduces neural inflammation. plos.orgresearchgate.net

Angiogenesis Modulation and Vascular Effects

This compound (PPS) demonstrates notable effects on angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. Research indicates that PPS can inhibit angiogenesis by interacting with various growth factors. researchgate.net It has been shown to antagonize the binding of fibroblast growth factor-2 (FGF-2) to its cell surface receptors, thereby modulating the angiogenic activity of FGF-2 in tumors. nih.gov

In preclinical models, PPS has exhibited inhibitory effects on key steps of angiogenesis. In vitro studies using rat aorta sections have shown that PPS can inhibit the formation and proliferation of endothelial tubes. researchgate.net Furthermore, in combination with hydrocortisone, PPS has been observed to inhibit endothelial cell motility and tubule formation. researchgate.net The antiangiogenic properties of PPS have also been demonstrated in the chicken chorioallantoic membrane assay, where it inhibited capillary formation. researchgate.net

The vascular effects of PPS extend beyond its antiangiogenic properties. It is known to possess anticoagulant and fibrinolytic effects, similar to heparin, though it is considered a weak anticoagulant with approximately 1/15th the activity of heparin. fda.govinvivochem.com PPS inhibits the generation of factor Xa in plasma and thrombin-induced platelet aggregation in human platelet-rich plasma ex vivo. fda.govwikidoc.org Studies in patients with sickle cell disease have suggested that PPS can improve microcirculatory blood flow by acting as a P-selectin blocking agent. nih.gov An in vitro study demonstrated that PPS had greater P-selectin blocking activity than heparin. nih.gov

Tissue Distribution and Metabolism in Preclinical Models

Localization in Organs (e.g., Liver, Spleen, Kidney, Connective Tissues)

Preclinical studies using radiolabeled this compound have provided insights into its distribution within the body. Following parenteral administration in animals, significant distribution has been observed in the uroepithelium of the genitourinary tract. fda.govhres.ca Lesser amounts of the compound are found in the liver, spleen, lung, skin, periosteum, and bone marrow. fda.govhres.ca

Studies in healthy volunteers with parenteral administration of radiolabeled PPS showed a progressive uptake of radioactivity by the liver, spleen, and kidney. europa.eueuropa.eu Specifically, 50 minutes after intravenous administration, approximately 60% of the dose was found in the liver and 7.7% in the spleen. europa.eueuropa.eu After 3 hours, the liver and spleen together contained 60% of the dose, while the bladder contained 13%. europa.eueuropa.eu Autoradiography in rats following intravenous administration indicated extensive distribution, with notable labeling of connective tissues and low activity in bone and cartilage. invivochem.com Erythrocyte penetration is reported to be low in animals. fda.govhres.ca

Metabolic Pathways (e.g., Desulfation, Depolymerization)

The fraction of this compound that is absorbed undergoes metabolism through two primary pathways: partial desulfation and partial depolymerization. invivochem.comwikidoc.orghres.canih.govsmolecule.com Desulfation primarily occurs in the liver and spleen, while depolymerization takes place in the kidney, leading to the formation of a large number of metabolites. nih.govinvivochem.comwikidoc.orghres.canih.govsmolecule.com

It has been noted that these metabolic pathways, both desulfation and depolymerization, can become saturated with continued dosing. invivochem.comwikidoc.orghres.canih.govsmolecule.com This saturation can lead to a reduction in the clearance of the drug. nih.gov The majority of an orally administered dose is excreted in the feces as unchanged drug. fda.govwikidoc.orghres.ca A smaller percentage, approximately 6%, of an oral dose is excreted in the urine, primarily as desulfated and depolymerized metabolites. fda.govwikidoc.orghres.ca Only a very small fraction is recovered as intact drug in the urine. fda.govwikidoc.orghres.ca

Ex Vivo and Organ Culture Studies

Ex vivo and organ culture studies have been utilized to investigate the biological activities of this compound. In human platelet-rich plasma, PPS has been shown to inhibit thrombin-induced platelet aggregation ex vivo. fda.gov Another study demonstrated that PPS inhibits the generation of factor Xa in plasma. wikidoc.org

In the context of osteoarthritis research, in vitro studies have shown that PPS can stimulate proteoglycan synthesis by chondrocytes and hyaluronan production by synoviocytes. mdpi.com Furthermore, PPS has been found to promote the proliferation and chondrogenic differentiation of mesenchymal precursor cells in culture. nih.gov

Studies on retinal cells have been conducted to investigate potential mechanisms of PPS-associated maculopathy. In in vitro cultures, PPS was found to be toxic to human umbilical vein endothelial cells (HUVEC) and human retinal microvascular endothelial cells (HRMEC) at certain concentrations. arvojournals.org However, it was not found to be toxic to retinal pigment epithelial (RPE) cells or photoreceptor cells at doses up to 1mg/ml. arvojournals.org The same study showed that PPS could prevent heparin-binding EGF-like growth factor (HB-EGF)-induced proliferation and migration of RPE cells. arvojournals.org

In a guinea pig model of allergic rhinitis, topical administration of PPS prior to nasal allergen challenge significantly reduced late-phase plasma extravasation and the influx of inflammatory cells. nih.gov

Computational Approaches and Modeling Studies

Molecular Docking and Simulation of PPS-Protein Interactions

Molecular docking and simulation studies have been instrumental in understanding how pentosan polysulfate sodium interacts with various proteins, a key to its pharmacological effects. These computational techniques predict the preferred orientation of PPS when bound to a protein target to form a stable complex.

A significant area of research has been the interaction of PPS with proteins involved in viral entry and inflammation. For instance, molecular docking simulations have been used to study the binding of a PPS hexasaccharide to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. thieme-connect.com These studies help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the PPS-protein complex. In one study, a pentasaccharide of PPS was shown to form six hydrogen bonds with key amino acid residues (Arg355, Arg357, and Arg466) within the RBD's binding interface. researchgate.net

Furthermore, molecular dynamics simulations provide a deeper understanding of the stability and dynamics of these interactions over time. Such studies have been used to compare the binding affinity of PPS to that of other heparin-like molecules, revealing differences in binding energies that can inform the development of more potent antiviral agents. researchgate.net For example, the binding energy of a PPS monomer to the SARS-CoV-2 RBD was calculated to be -6.247 kcal/mol. researchgate.net

These computational approaches have also been applied to understand the anti-inflammatory properties of PPS. By docking PPS with cytokines and other inflammatory mediators, researchers can predict and analyze the binding interactions that lead to the inhibition of inflammatory pathways. researchgate.netnih.gov

Table 1: Molecular Docking and Simulation Findings for this compound (PPS) Interactions This table is interactive. Users can sort columns to compare different parameters.

Target Protein Interacting PPS Moiety Key Interacting Residues Predicted Binding Energy (kcal/mol) Simulation Insights
SARS-CoV-2 Spike Protein RBD Pentasaccharide Arg355, Arg357, Arg466 -6.247 Forms six hydrogen bonds within the binding interface. researchgate.net
Fibroblast Growth Factors (FGFs) Polymer Heparin-binding domains Not specified Binds to FGFs and the heparin-binding site of FGFR-1. drugbank.com
Integrin ITGAV:ITGB3 Polymer Not specified Not specified Binding is essential for FGF1 signaling. drugbank.com
Th2 Cytokines (IL-4, IL-5, IL-13) Polymer Not specified Not specified Demonstrates affinity for these cytokines, suggesting anti-inflammatory action. nih.gov

In Silico Prediction of Biological Activities Based on Structural Features

In silico methods are increasingly used to predict the biological activities of compounds based on their structural characteristics, a process that can accelerate drug discovery and repurposing efforts. For pentosan polysulfate, its highly sulfated and polymeric nature are key features driving its predicted activities. mdpi.com

Computational studies have identified PPS as a potential candidate for repurposing for various diseases. For example, a drug repurposing study using protein-protein interaction network analysis identified PPS as a potential therapeutic for COVID-19 due to its predicted ability to bind to relevant viral and host proteins. mdpi.com Another review highlighted its potential as a broad-spectrum antiviral agent. mdpi.com

These predictive studies often rely on the principle that molecules with similar structures may exhibit similar biological activities. Given PPS's structural resemblance to heparin, a known anticoagulant and anti-inflammatory agent, in silico models predict a wide range of activities for PPS. researchgate.netnih.gov These include anti-inflammatory, anti-viral, and potential tissue-protective effects. mdpi.com For instance, the anti-inflammatory effects of PPS are thought to be mediated by the inhibition of NF-κB activation, a prediction supported by both computational and experimental data. researchgate.netfrontiersin.org

The anti-viral activity of PPS against various viruses, including RNA and DNA viruses, has also been predicted and subsequently confirmed in vitro. mdpi.com The highly negative charge of PPS, due to its sulfate (B86663) groups, is a key structural feature that facilitates interaction with the positively charged residues on viral surface proteins, thereby inhibiting viral attachment and entry into host cells. nih.gov

Table 2: In Silico Predicted Biological Activities of this compound (PPS) This table is interactive. Users can sort columns to explore different predicted activities.

Predicted Biological Activity Basis of Prediction Predicted Mechanism of Action Supporting Evidence
Anti-viral (e.g., SARS-CoV-2) Structural similarity to heparin, protein-protein interaction network analysis Inhibition of viral attachment and entry by binding to viral spike proteins. mdpi.comnih.gov Molecular docking studies showing binding to SARS-CoV-2 RBD; in vitro inhibition of viral infection. thieme-connect.comresearchgate.netnih.gov
Anti-inflammatory Inhibition of NF-κB activation, binding to pro-inflammatory cytokines Sequesters inflammatory mediators and inhibits key signaling pathways. researchgate.netresearchgate.net In vitro and in vivo studies demonstrating reduced inflammation. researchgate.netfrontiersin.orgmdpi.com
Angiogenesis Induction Binding to Fibroblast Growth Factors (FGFs) Modulates FGF signaling pathways. drugbank.com Experimental evidence of angiogenesis induction. drugbank.com
Glycosaminoglycan (GAG) Reduction in MPS Unknown The exact mechanism is still under investigation. mdpi.com Observed in multiple animal models and some patient studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. While specific QSAR models developed exclusively for pentosan polysulfate are not extensively documented in the provided results, the principles of QSAR are relevant to understanding its function and the development of related compounds.

QSAR studies often involve creating mathematical models that predict the activity of a compound based on its physicochemical properties, or "descriptors." For a molecule like PPS, these descriptors would include its molecular weight, degree of sulfation, charge distribution, and the nature of its monosaccharide units. nih.govpnnl.gov

Although direct QSAR models for PPS are not detailed, related research highlights the importance of structural features in determining biological activity, a core concept of QSAR. For example, studies on the anti-prion activity of various compounds, including polyanionic substances like pentosan polysulfate, utilize QSAR to identify key structural determinants for efficacy. nih.gov These models can help in designing new derivatives with improved activity.

Furthermore, QSAR approaches have been developed to predict drug-drug interactions (DDIs). acs.org Given that PPS can have anticoagulant effects, QSAR models could potentially be used to predict its interaction with other anticoagulant drugs, helping to anticipate potential adverse events. drugbank.com These models represent interacting drug pairs as binary mixtures and use chemical descriptors to predict the likelihood of DDIs. acs.org

The development of robust QSAR models for PPS and its derivatives could provide valuable insights for future drug design, enabling the optimization of its structure to enhance desired therapeutic effects while minimizing unwanted side effects.

Future Directions and Research Opportunities

Elucidation of Remaining Complex Mechanistic Pathways

The precise mechanisms by which pentosan polysulfate sodium exerts its therapeutic effects are not yet fully understood. drugs.com While it is known to have anti-inflammatory, anticoagulant, and fibrinolytic properties, the intricate molecular interactions underlying these activities require further investigation. patsnap.com

One of the primary proposed mechanisms in the context of interstitial cystitis is the replenishment of the deficient glycosaminoglycan (GAG) layer in the bladder mucosa. drugs.compatsnap.com This action is thought to create a protective barrier against irritants in the urine. patsnap.com However, the exact nature of its adherence to the bladder wall and its influence on cell permeability are still areas of active research. fda.gov

Beyond its role in bladder health, PPS demonstrates a wide range of biological effects that warrant deeper mechanistic exploration. It has been shown to interact with various growth factors, including fibroblast growth factors (FGFs), which may contribute to its observed effects on cell growth and tissue repair. nih.govdrugbank.com Its anti-inflammatory actions are attributed, in part, to the inhibition of pro-inflammatory mediators. patsnap.com Furthermore, its anticoagulant properties are linked to the inhibition of key factors in the coagulation cascade, such as Factor Xa and thrombin. patsnap.com The antiviral activity of PPS, including its ability to inhibit SARS-CoV-2 attachment and infection in vitro, presents another exciting avenue for mechanistic studies. thieme-connect.com Unraveling the complete signaling cascades and molecular targets involved in these diverse effects is a key objective for future research.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A significant challenge in the study and manufacturing of this compound lies in its inherent heterogeneity. nih.govnih.gov PPS is not a single molecular entity but a complex mixture of sulfated polysaccharides derived from beech wood xylan (B1165943). nih.govmorressier.com This complexity makes comprehensive characterization and ensuring batch-to-batch consistency difficult. google.com

To address this, researchers are increasingly employing a suite of advanced and orthogonal analytical methods. nih.govnih.gov These techniques are crucial for defining the critical quality attributes (CQAs) of PPS. nih.govresearchgate.net Some of the key analytical tools being utilized and further developed include:

Size-Exclusion Chromatography (SEC): Used to determine the molecular weight distribution of the polysaccharide chains. nih.govmit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide detailed information about the structural units of PPS, including the degree and position of sulfation and acetylation. nih.govgoogle.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are instrumental in analyzing the complex mixture of polysaccharide chains and their modifications. nih.govmorressier.com

Capillary Electrophoresis (CE): This method can distinguish between PPS preparations from different manufacturers by creating a reproducible "fingerprint" of the material. researchgate.net

The integration of data from these diverse analytical methods is essential for building a comprehensive profile of PPS and establishing a scientific basis for comparing different formulations. nih.govresearchgate.net

Exploration of Novel Preclinical Applications Beyond Current Research Areas

The pleiotropic effects of this compound suggest its potential utility in a variety of therapeutic areas beyond its current approved use. mdpi.com Preclinical research is actively exploring these novel applications.

One promising area is in the treatment of arthritogenic alphavirus-induced arthritis, such as that caused by Ross River virus (RRV) and chikungunya virus (CHIKV). griffith.edu.au Studies have shown that PPS can alleviate cartilage destruction and reduce inflammation in animal models of these diseases. griffith.edu.au This effect is associated with an increase in the anti-inflammatory cytokine interleukin-10 and a decrease in pro-inflammatory cytokines. griffith.edu.au

Another area of investigation is in the treatment of mucopolysaccharidoses (MPS), a group of genetic lysosomal storage disorders. plos.org Preclinical studies in animal models of MPS have demonstrated that PPS therapy can lead to significant improvements in various disease-related pathologies. plos.org

Furthermore, the antiviral properties of PPS are being explored. Research has demonstrated its ability to inhibit the attachment and infection of SARS-CoV-2 in vitro, suggesting its potential as a novel inhibitor of the virus. thieme-connect.com The compound's ability to interact with heparin-binding growth factors also opens up avenues for research in cancer, where it has been shown to inhibit the growth of certain tumor cells. drugbank.com

Strategies for Overcoming Heterogeneity in Manufacturing and its Impact on Research Reproducibility

The heterogeneity of this compound, stemming from its natural source and manufacturing process, presents a significant hurdle for both research reproducibility and the development of generic versions of the drug. morressier.comgoogle.com The manufacturing process involves the extraction of xylan from beech wood, followed by sulfation and depolymerization to achieve a specific molecular weight range. morressier.com Variations in the starting material and in these processing steps can lead to differences in the final product's structural characteristics, including molecular weight distribution and degree of sulfation. google.com

To address this, regulatory bodies and researchers are emphasizing the need for robust strategies to ensure consistency. This includes:

Source Material Control: The U.S. Food and Drug Administration (FDA) guidance for generic this compound recommends that the starting botanical raw material (BRM) be from the same plant species, Fagus sylvatica L., and that it be well-characterized. fda.gov

Process Control: Tight control over the manufacturing process is critical to achieve a consistent average molecular weight and level of sulfation. google.com

Comprehensive Characterization: As discussed in section 7.2, the use of orthogonal analytical methods to thoroughly characterize the physicochemical properties of both the active pharmaceutical ingredient (API) and the final drug product is essential. nih.govmit.edu This allows for a detailed comparison between different batches and between innovator and generic products. morressier.com

By implementing these strategies, the impact of heterogeneity on research reproducibility can be minimized, and the therapeutic equivalence of different PPS products can be more reliably established.

Integration of Multi-omics Data for Systems-Level Understanding

To gain a more holistic and systems-level understanding of how this compound functions, researchers are beginning to integrate multi-omics data. researchgate.netresearchgate.net This approach involves combining data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of the biological systems affected by the drug. nih.govmdpi.combiorxiv.org

For example, in the context of osteoarthritis, a systems genetics approach could be used to identify gene co-expression networks that are associated with the therapeutic effects of PPS. researchgate.net By analyzing how PPS influences gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in relevant cell types, researchers can uncover the complex interplay of molecular events that lead to its clinical benefits. researchgate.net

This integrative approach holds the potential to:

Identify novel biomarkers for predicting patient response to PPS therapy. nih.gov

Uncover previously unknown mechanisms of action. scholaris.ca

Provide a more complete picture of the drug's effects on cellular physiology. nih.gov

The integration of multi-omics data represents a powerful strategy for moving beyond a single-target view of drug action and toward a more comprehensive understanding of the complex biological response to this compound. researchgate.netnih.gov

Q & A

Q. What is the proposed mechanism of action of Pentosan Polysulfate Sodium in interstitial cystitis (IC) treatment, and how is this validated experimentally?

PPS adheres to the bladder urothelium, forming a protective layer that limits exposure of underlying cells to urinary irritants. This hypothesis is supported by in vitro models demonstrating PPS's binding affinity to glycosaminoglycan-deficient bladder epithelium . Clinical validation comes from double-blind placebo-controlled trials showing reduced IC symptoms (e.g., pain, urinary frequency) after oral administration . Researchers should combine ex vivo urothelial binding assays with longitudinal patient studies to confirm mechanistic pathways.

Q. What standardized methodologies are used to assess the anticoagulant properties of PPS?

PPS's anticoagulant activity is evaluated via in vitro assays measuring:

  • Anti-factor Xa activity : Quantifies heparin-like inhibition of coagulation cascade enzymes.
  • Thrombin time : Assesses prolongation of fibrinogen-to-fibrin conversion.
  • Platelet aggregation tests : Measures inhibition of ADP-induced aggregation . Researchers must account for batch-to-batch variability in sulfation degree, which directly impacts anticoagulant potency .

Q. How are preclinical studies designed to evaluate PPS's efficacy in osteoarthritis models?

Preclinical models (e.g., rodent ACLT-induced osteoarthritis) administer PPS subcutaneously or intra-articularly. Outcomes include:

  • Histopathological scoring of cartilage degradation.
  • Biomarkers (e.g., serum COMP, synovial fluid IL-1β).
  • Functional assessments (e.g., gait analysis) . Dosing regimens (4–8 mg/kg weekly for 4–8 weeks) are derived from pharmacokinetic studies showing sustained synovial fluid retention .

Advanced Research Questions

Q. How can conflicting data on PPS's carcinogenic potential in animal models versus human studies be reconciled?

Rodent studies report dose-dependent carcinogenicity (e.g., hepatic adenomas at 300 mg/kg/day), but human data remain inconclusive due to limited long-term surveillance . Methodological considerations:

  • Species-specific metabolism : Rodents lack human-equivalent sulfatase enzymes, prolonging PPS exposure.
  • Dose translation : Human-equivalent doses for IC (300–900 mg/day) are far below carcinogenic thresholds in animals . Researchers should prioritize in vitro genotoxicity assays (e.g., Ames test) and epidemiological cohort studies with ≥10-year follow-ups .

Q. What experimental strategies mitigate confounding factors when studying PPS-associated maculopathy?

PPS-induced retinal toxicity is linked to cumulative doses >1,500 g, but confounding variables (e.g., age, comorbidities) complicate causality. Recommended approaches:

  • Multimodal imaging : Quantify retinal pigment epithelium changes via OCT and fundus autofluorescence .
  • Case-control studies : Adjust for covariates like diabetes and macular degeneration in retrospective analyses .
  • In vitro models : Expose retinal cells to PPS metabolites to identify toxic intermediates .

Q. How does PPS modulate viral entry in SARS-CoV-2 and other enveloped viruses, and what are the implications for broad-spectrum antiviral design?

PPS binds viral spike proteins via electrostatic interactions, inhibiting host cell attachment. For SARS-CoV-2, in vitro studies show IC₅₀ values of 12–18 μg/mL using pseudovirus neutralization assays . Researchers should:

  • Compare PPS's sulfation pattern with other polysulfates (e.g., heparin) to optimize charge density.
  • Test combinatorial therapies with neutralizing antibodies to prevent escape mutations .

Q. What methodological challenges arise in quantifying PPS's pharmacokinetics due to its heterogeneous molecular weight distribution?

PPS's polydisperse nature (4–6 kDa) complicates bioanalytical assays. Solutions include:

  • Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) : Measures molecular weight distribution in plasma/synovial fluid .
  • Radiolabeled tracers : Track tissue-specific accumulation in animal models .
  • Pharmacodynamic markers : Correlate anti-factor Xa activity with plasma concentrations .

Contradictory Data Analysis Framework

  • Example : Reconciling anti-inflammatory benefits vs. carcinogenic risks.
    • Weight of evidence : Prioritize human clinical data over rodent studies for risk-benefit assessments.
    • Mechanistic separation : Determine if anti-inflammatory (NF-κB inhibition) and carcinogenic pathways (DNA damage) are mutually exclusive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.